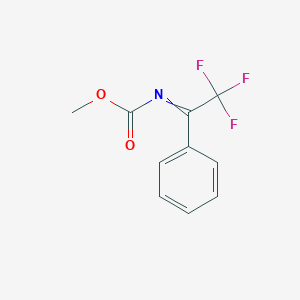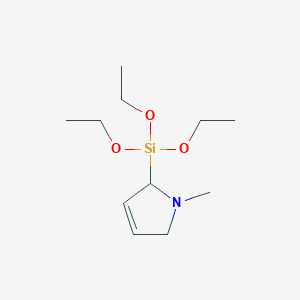![molecular formula C8H14O3S B14282866 Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate CAS No. 133833-06-4](/img/structure/B14282866.png)
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is an organic compound with a complex structure that includes both ester and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of ethyl acrylate with 2-mercaptoethanol under basic conditions. The reaction proceeds through a Michael addition mechanism, where the thiol group of 2-mercaptoethanol adds to the double bond of ethyl acrylate, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate involves its interaction with biological molecules through its functional groups. The thioether group can form covalent bonds with proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol compound, which can then interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxyethyl sulfide: Similar structure but lacks the ester group.
2-(2-ethoxyethoxy)ethyl prop-2-enoate: Similar ester group but different side chains.
Uniqueness
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is unique due to the presence of both ester and thioether groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
133833-06-4 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyethylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-11-8(10)7(2)6-12-5-4-9/h9H,2-6H2,1H3 |
InChI Key |
BADYSSJUSAUJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



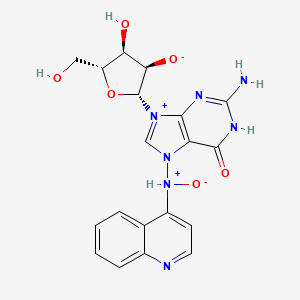
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)
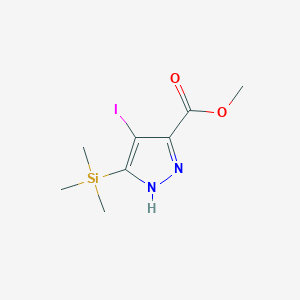

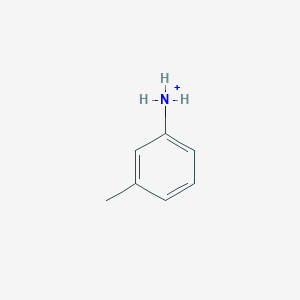
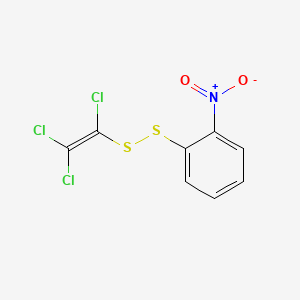
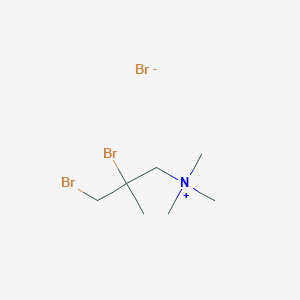
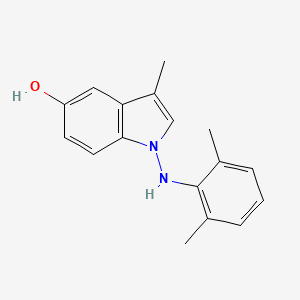
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
